molecular formula C20H27N3O5S B5286154 METHYL 2-{2-[4-(OXOLANE-2-CARBONYL)PIPERAZIN-1-YL]ACETAMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

METHYL 2-{2-[4-(OXOLANE-2-CARBONYL)PIPERAZIN-1-YL]ACETAMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B5286154
M. Wt: 421.5 g/mol
InChI Key: SNAVJJZYVBAELW-UHFFFAOYSA-N
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Description

METHYL 2-{2-[4-(OXOLANE-2-CARBONYL)PIPERAZIN-1-YL]ACETAMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a cyclopenta[b]thiophene core, a piperazine ring, and an oxolane moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{2-[4-(OXOLANE-2-CARBONYL)PIPERAZIN-1-YL]ACETAMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Cyclopenta[b]thiophene Core: This can be achieved through a series of cyclization reactions involving thiophene derivatives.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.

    Attachment of the Oxolane Moiety: The oxolane group is attached via acylation reactions using oxolane-2-carbonyl chloride.

    Final Coupling and Esterification: The final product is obtained by coupling the intermediate compounds and esterifying the carboxylic acid group with methanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{2-[4-(OXOLANE-2-CARBONYL)PIPERAZIN-1-YL]ACETAMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperazine or thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 2-{2-[4-(OXOLANE-2-CARBONYL)PIPERAZIN-1-YL]ACETAMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

    Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of METHYL 2-{2-[4-(OXOLANE-2-CARBONYL)PIPERAZIN-1-YL]ACETAMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signaling pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-2-[[2-[4-(Oxolane-2-carbonyl)piperazin-1-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • Ethyl 5-methyl-2-{2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Uniqueness

METHYL 2-{2-[4-(OXOLANE-2-CARBONYL)PIPERAZIN-1-YL]ACETAMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity. Its cyclopenta[b]thiophene core and piperazine ring are particularly noteworthy, as they contribute to its potential as a versatile scaffold in drug design and development.

Properties

IUPAC Name

methyl 2-[[2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5S/c1-27-20(26)17-13-4-2-6-15(13)29-18(17)21-16(24)12-22-7-9-23(10-8-22)19(25)14-5-3-11-28-14/h14H,2-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNAVJJZYVBAELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)CN3CCN(CC3)C(=O)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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